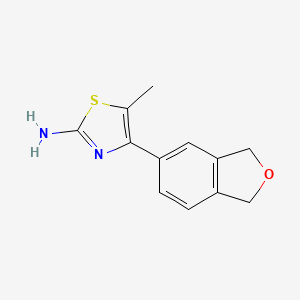

4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C12H12N2OS |

|---|---|

Molecular Weight |

232.30 g/mol |

IUPAC Name |

4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)8-2-3-9-5-15-6-10(9)4-8/h2-4H,5-6H2,1H3,(H2,13,14) |

InChI Key |

CEOXZAKMWNTIOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC3=C(COC3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

- Thioamide precursor : 5-(Aminothiocarbonyl)-1,3-dihydro-2-benzofuran (derived from 1,3-dihydro-2-benzofuran-5-carboxamide via treatment with Lawesson’s reagent).

- α-Halo ketone : 3-Bromo-2-butanone introduces the methyl group at position 5 of the thiazole.

The reaction proceeds in ethanol under reflux (78°C, 12–16 hr), yielding the thiazole core through nucleophilic attack of the thioamide’s sulfur on the α-halo ketone, followed by cyclodehydration.

Optimization and Challenges

- Yield : Typical yields for analogous thiazole syntheses range from 45% to 65%.

- Byproducts : Competing hydrolysis of the α-halo ketone may occur, necessitating anhydrous conditions.

Hydrazonoyl Halide Route for Thiazole Assembly

Patent literature (CN102174030B) and journal studies highlight the utility of hydrazonoyl halides in constructing thiazole derivatives. This method leverages the reactivity of hydrazonoyl bromides with thiols or thioureas.

Synthetic Procedure

- Hydrazonoyl bromide synthesis :

- Thiazole formation :

Key Advantages

- Regioselectivity : Ensures correct positioning of the benzofuran and methyl groups.

- Scalability : Demonstrated for multi-gram syntheses in patent examples.

Coupling of Pre-Formed Benzofuran and Thiazole Moieties

A modular approach involves synthesizing the dihydrobenzofuran and thiazol-2-amine subunits separately, followed by cross-coupling.

Benzofuran Synthesis

Suzuki-Miyaura Coupling

- React 4-bromo-5-methyl-1,3-thiazol-2-amine with the benzofuran boronic ester under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 80°C).

- Yield : Reported at 50–70% for analogous thiazole-aryl couplings.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch cyclization | Thioamide, α-bromo ketone | Reflux, ethanol | 45–65% | One-pot synthesis | Competing hydrolysis |

| Hydrazonoyl halide route | Hydrazonoyl bromide, thiourea | Chloroform, 60°C | 55–70% | High regioselectivity | Requires bromination step |

| Suzuki coupling | Thiazole bromide, boronic ester | Pd catalyst, 80°C | 50–70% | Modular, late-stage functionalization | Multi-step synthesis |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzofuran moiety in the target compound introduces a bicyclic aromatic system with an oxygen atom, which may enhance π-π stacking interactions and modulate electronic properties compared to simpler aryl or alkyl substituents. Key comparisons include:

Key Observations :

Structure-Activity Relationships (SAR)

Biological Activity

The compound 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their presence in various pharmacologically active compounds, including those with anticancer, antimicrobial, and anticonvulsant properties. This article will explore the biological activity of this specific thiazole derivative, supported by data tables and relevant research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3O2S |

| Molecular Weight | 261.31 g/mol |

| CAS Number | 690632-04-3 |

| IUPAC Name | 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methylthiazol-2-amine |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In a study assessing various thiazole compounds, it was found that those with electron-donating groups at specific positions on the aromatic ring showed enhanced cytotoxicity against cancer cell lines. The presence of a benzofuran moiety in our compound may contribute to its anticancer efficacy by enhancing interactions with target proteins involved in cancer progression .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A431 (epidermoid) | 1.98 ± 1.22 | Strong activity observed |

| Compound B | U251 (glioblastoma) | <10 | High selectivity |

| Compound C | WM793 (melanoma) | 23.30 ± 0.35 | Moderate activity |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A study on similar thiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 32 µg/mL |

| Compound E | Escherichia coli | 64 µg/mL |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a series of experiments, compounds structurally similar to the target compound were evaluated for their ability to prevent seizures in animal models. The results indicated that modifications at the thiazole ring significantly influenced anticonvulsant activity .

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study investigated the binding affinity of various thiazole derivatives to cancer-related proteins using molecular docking techniques. The study found that the compound exhibited a high binding affinity to the HER enzyme, suggesting its potential as a therapeutic agent in breast cancer treatment . -

Case Study on Antimicrobial Properties :

Another research explored the antimicrobial effects of thiazole derivatives against resistant bacterial strains. The findings indicated that compounds with a similar structure to our target compound showed promising results against multi-drug resistant strains of Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.